N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and a dimethylaminoethyl group attached to the xanthene ring via a carboxamide linkage. The presence of the dimethylaminoethyl group imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions to form xanthene derivatives.
Introduction of the carboxamide group: The xanthene derivative is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide functionality.
Attachment of the dimethylaminoethyl group: The final step involves the reaction of the carboxamide intermediate with N,N-dimethylethylenediamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted xanthene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a fluorescent dye or probe due to its xanthene core, which exhibits strong fluorescence properties.
Biology: Employed in cellular imaging and tracking studies, where its fluorescence can help visualize cellular components and processes.
Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems or as a component of diagnostic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, where its unique chemical properties can enhance material performance.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological macromolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The xanthene core’s fluorescence properties also enable its use in imaging applications, where it can act as a reporter molecule.
Comparison with Similar Compounds
N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound also features a dimethylaminoethyl group but has an acridine core instead of a xanthene core.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a naphthalimide core and is used as a photoinitiator in polymer chemistry.
The uniqueness of this compound lies in its xanthene core, which imparts distinct fluorescence properties, making it particularly valuable in imaging and diagnostic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)12-11-19-18(21)17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,17H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQLLUVPSDDJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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